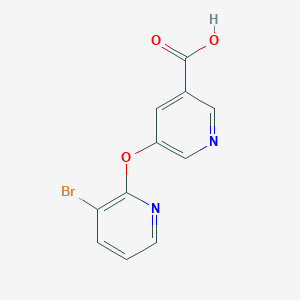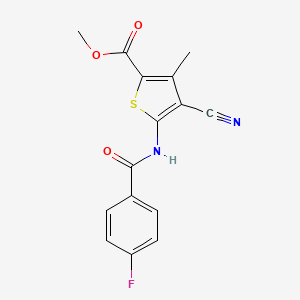
3,3-Dimethoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxypropanamide is a chemical compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.15 .
Synthesis Analysis
While there are no direct synthesis methods for 3,3-Dimethoxypropanamide found, a related compound, 3,3-dimethoxypropionitrile, has been synthesized using acrylonitrile and methyl nitrite as raw materials . The reaction conditions were relatively mild, with low reaction temperature and pressure .Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxypropanamide consists of a propanamide backbone with two methoxy groups attached to the central carbon .科学的研究の応用
Gastrointestinal Cancer Treatment
3,3-Dimethoxypropanamide: (DMPA) has shown promise in the treatment of gastrointestinal cancers. Studies suggest that DMPA can influence several cellular and molecular processes in cancer cells, including apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . Additionally, DMPA may enhance the efficacy of other drugs or therapeutic chemicals in combinatorial treatments for gastrointestinal cancer .
Leishmaniasis Chemotherapy
DMPA derivatives have been investigated for their potential as anti-leishmanial agents. Research indicates that these derivatives can inhibit leishmanial topoisomerase IB, an enzyme crucial for the parasite’s survival . The addition of glycosylated groups to DMPA derivatives has been shown to reduce cytotoxic effects, making them a promising approach for future clinical diagnostic and therapeutic applications .
Organic Semiconductor Applications
DMPA is also relevant in the field of organic semiconductors. Its derivatives have been used in the synthesis of rigid three-dimensional polycyclic aromatic hydrocarbons (3D PAHs), which are of interest due to their unique molecular shapes and optoelectronic properties . These compounds have applications ranging from light-emitting diodes (LEDs) to energy storage systems, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Synthesis of Halo Quinolin-2(1H)-ones
In the pharmaceutical industry, DMPA plays a role in the scalable and practical synthesis of halo quinolin-2(1H)-ones, which are valuable intermediates for various medicinal compounds . The process involves the use of DMPA as a precursor in the formation of these compounds, highlighting its importance in medicinal chemistry .
Nanographene-Based Electronics
DMPA derivatives are integral in creating nanographenes, which are used as electron-extracting layers to decrease contact resistances in perovskite solar cells . This application is crucial for improving power conversion efficiencies and advancing solar technology .
Fluorescent Organic Light-Emitting Diodes (OLEDs)
The optoelectronic properties of DMPA derivatives make them suitable for use as emitters in OLEDs. These compounds exhibit strong fluorescence, which is essential for the performance of OLEDs .
Sensory Response and Gas Diffusion
DMPA-based compounds contribute to advancements in sensory response and gas diffusion due to their rigid structures. They serve as attractive candidates for supermolecular assemblies and are critical for research in these areas .
Non-Fullerene Acceptor Materials in Organic Solar Cells
Finally, DMPA derivatives have been used to synthesize non-fullerene acceptor materials for bulk heterojunction organic solar cells. This application is part of the ongoing efforts to find alternatives to traditional fullerene-based acceptors in solar cell technology .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3,3-Dimethoxypropanamide are currently unknown
Result of Action
The molecular and cellular effects of 3,3-Dimethoxypropanamide’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.
特性
IUPAC Name |
3,3-dimethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYMZLZUENRNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

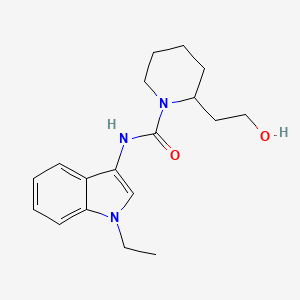

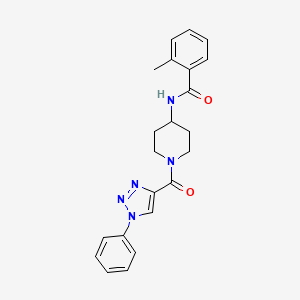
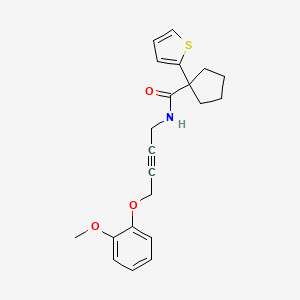
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)
![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
